molecular formula C7H9NO3 B131366 2-(2,6-Dioxopiperidin-4-yl)acetaldehyde CAS No. 2066-88-8

2-(2,6-Dioxopiperidin-4-yl)acetaldehyde

Cat. No.: B131366
CAS No.: 2066-88-8
M. Wt: 155.15 g/mol
InChI Key: SOWWVOYATZCGMM-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-4-yl)acetaldehyde is a chemical compound with the molecular formula C7H9NO3. It is characterized by a piperidine ring substituted with two oxo groups and an acetaldehyde group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-4-yl)acetaldehyde typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the oxo and acetaldehyde functionalities. One common method involves the oxidation of 2-(2,6-Dioxopiperidin-4-yl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure efficient conversion and high yield of the desired product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-4-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dioxopiperidin-4-yl)acetaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The piperidine ring may also interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-4-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a piperidine ring with oxo substitutions. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-2-1-5-3-6(10)8-7(11)4-5/h2,5H,1,3-4H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWWVOYATZCGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324639
Record name (2,6-Dioxopiperidin-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2066-88-8
Record name NSC407340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,6-Dioxopiperidin-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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